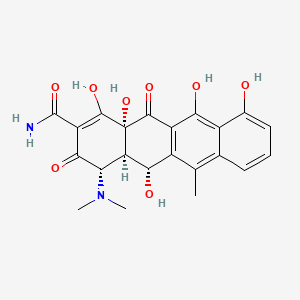
Ethyl 2-bromo-2-(4-nitrophenyl)acetate
Vue d'ensemble
Description
Ethyl 2-bromo-2-(4-nitrophenyl)acetate is an organic compound with the molecular formula C10H10BrNO4. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a nitro group at the para position and a bromo group at the alpha position of the ethyl ester. This compound is often used in organic synthesis and has various applications in scientific research.
Mécanisme D'action
Mode of Action
The nitro group can also undergo various biochemical transformations, potentially leading to the formation of reactive species or modulating the activity of the compound .
Pharmacokinetics
- Absorption : The compound is predicted to have high gastrointestinal absorption .
- Distribution : The compound is predicted to be able to permeate the blood-brain barrier, suggesting it could distribute into the central nervous system .
- Metabolism : The compound is not predicted to be a substrate for P-glycoprotein, a major drug efflux transporter, suggesting it could be retained in cells . It is predicted to inhibit CYP1A2 and CYP2C19, two important drug-metabolizing enzymes .
- Excretion : The route of excretion for this compound is not known .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 2-bromo-2-(4-nitrophenyl)acetate. For instance, the compound’s solubility can affect its bioavailability and distribution in the body . Its stability could also be influenced by factors such as temperature and pH .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-2-(4-nitrophenyl)acetate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 2-(4-nitrophenyl)acetate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-bromo-2-(4-nitrophenyl)acetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Elimination: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Elimination: Strong bases like potassium tert-butoxide in aprotic solvents (e.g., dimethyl sulfoxide).
Major Products Formed
Nucleophilic Substitution: Substituted ethyl 2-(4-nitrophenyl)acetates.
Reduction: Ethyl 2-amino-2-(4-nitrophenyl)acetate.
Elimination: Alkenes with a nitrophenyl group.
Applications De Recherche Scientifique
Ethyl 2-bromo-2-(4-nitrophenyl)acetate is used in various scientific research fields:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: Used in the production of specialty chemicals and materials
Comparaison Avec Des Composés Similaires
Ethyl 2-bromo-2-(4-nitrophenyl)acetate can be compared to other similar compounds, such as:
Ethyl 2-bromo-2-(4-chlorophenyl)acetate: Similar structure but with a chlorine atom instead of a nitro group.
Ethyl 2-bromo-2-(4-methylphenyl)acetate: Similar structure but with a methyl group instead of a nitro group.
Ethyl 2-bromo-2-(4-fluorophenyl)acetate: Similar structure but with a fluorine atom instead of a nitro group.
The uniqueness of this compound lies in its nitro group, which imparts distinct electronic and steric properties, influencing its reactivity and applications .
Propriétés
IUPAC Name |
ethyl 2-bromo-2-(4-nitrophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4/c1-2-16-10(13)9(11)7-3-5-8(6-4-7)12(14)15/h3-6,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFNCKXRAPCJOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601293337 | |
| Record name | Ethyl α-bromo-4-nitrobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601293337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4691-72-9 | |
| Record name | Ethyl α-bromo-4-nitrobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4691-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl α-bromo-4-nitrobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601293337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














